PROTAC IRAK4 degrader-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROTAC IRAK4 degrader-3 is a heterobifunctional small molecule designed to target and degrade the interleukin-1 receptor-associated kinase 4 (IRAK4) protein. This compound is part of the proteolysis-targeting chimera (PROTAC) class, which facilitates the degradation of target proteins by recruiting them to the ubiquitin-proteasome system. IRAK4 is a crucial regulator of innate immunity, playing a central role in both toll-like receptor and interleukin-1 receptor-mediated inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC IRAK4 degrader-3 involves the conjugation of an IRAK4-binding ligand to a ligand for an E3 ubiquitin ligase, such as cereblon (CRBN). The synthetic route typically includes the following steps:
Synthesis of IRAK4-binding ligand: This involves the preparation of a small molecule that can selectively bind to the IRAK4 protein.
Synthesis of E3 ligase ligand: This involves the preparation of a ligand that can bind to the E3 ubiquitin ligase.
Linker attachment: A chemical linker is used to connect the IRAK4-binding ligand to the E3 ligase ligand.
The reaction conditions for these steps often involve standard organic synthesis techniques, including coupling reactions, purification by chromatography, and characterization by spectroscopic methods .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated synthesis platforms and advanced purification techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
PROTAC IRAK4 degrader-3 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially affecting its binding affinity and degradation efficiency.
Reduction: This reaction can reduce specific functional groups, altering the molecule’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the molecule’s stability or activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure optimal reaction efficiency .
Major Products Formed
The major products formed from these reactions include modified versions of the PROTAC molecule with altered functional groups, which can impact its binding and degradation properties .
Scientific Research Applications
PROTAC IRAK4 degrader-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study protein degradation pathways and the ubiquitin-proteasome system.
Biology: Employed in research to understand the role of IRAK4 in immune signaling and inflammation.
Medicine: Investigated as a potential therapeutic agent for autoimmune diseases and cancers by targeting and degrading IRAK4.
Industry: Utilized in drug discovery and development to identify new therapeutic targets and optimize PROTAC-based treatments
Mechanism of Action
The mechanism of action of PROTAC IRAK4 degrader-3 involves the simultaneous binding of the IRAK4 protein and the E3 ubiquitin ligase. This binding facilitates the ubiquitination of IRAK4, marking it for degradation by the proteasome. The degradation of IRAK4 disrupts its role in signaling pathways, thereby reducing inflammation and immune responses .
Comparison with Similar Compounds
Similar Compounds
KT-474: Another PROTAC targeting IRAK4, currently in clinical trials for autoimmune diseases.
PF-06650833: An IRAK4 kinase inhibitor that does not induce degradation but inhibits kinase activity.
Uniqueness
PROTAC IRAK4 degrader-3 is unique in its ability to induce the degradation of the entire IRAK4 protein, rather than merely inhibiting its kinase activity. This comprehensive degradation can lead to more potent inhibition of IRAK4-mediated signaling pathways, offering potential advantages in therapeutic applications .
Properties
Molecular Formula |
C57H68FN11O8S |
---|---|
Molecular Weight |
1086.3 g/mol |
IUPAC Name |
1-[[(2S,3S,4S)-3-ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy]-4-[3-[3-[5-[[(2R)-1-[(2R,4S)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamoyl]pyrimidin-2-yl]-3,9-diazaspiro[5.5]undecan-9-yl]prop-1-ynyl]-7-methoxyisoquinoline-6-carboxamide |
InChI |
InChI=1S/C57H68FN11O8S/c1-7-39-43(65-52(74)46(39)58)31-77-53-41-25-45(76-6)42(49(59)71)24-40(41)36(27-61-53)9-8-18-67-19-14-57(15-20-67)16-21-68(22-17-57)55-62-28-37(29-63-55)50(72)66-48(56(3,4)5)54(75)69-30-38(70)23-44(69)51(73)60-26-34-10-12-35(13-11-34)47-33(2)64-32-78-47/h10-13,24-25,27-29,32,38-39,43-44,46,48,70H,7,14-23,26,30-31H2,1-6H3,(H2,59,71)(H,60,73)(H,65,74)(H,66,72)/t38-,39-,43+,44+,46-,48-/m0/s1 |
InChI Key |
VCCDOPPWOSIMCD-HCDYCOHBSA-N |
Isomeric SMILES |
CC[C@H]1[C@H](NC(=O)[C@H]1F)COC2=NC=C(C3=CC(=C(C=C32)OC)C(=O)N)C#CCN4CCC5(CC4)CCN(CC5)C6=NC=C(C=N6)C(=O)N[C@@H](C(=O)N7C[C@H](C[C@@H]7C(=O)NCC8=CC=C(C=C8)C9=C(N=CS9)C)O)C(C)(C)C |
Canonical SMILES |
CCC1C(NC(=O)C1F)COC2=NC=C(C3=CC(=C(C=C32)OC)C(=O)N)C#CCN4CCC5(CC4)CCN(CC5)C6=NC=C(C=N6)C(=O)NC(C(=O)N7CC(CC7C(=O)NCC8=CC=C(C=C8)C9=C(N=CS9)C)O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.